Alcesefoliside

Übersicht

Beschreibung

Alcesefolisid ist ein Flavonol-Tetraglykosid, eine Art von Flavonoid-Verbindung, die häufig in Pflanzen wie Prunus mume, Monteverdia ilicifolia, Vicia amurensis, Chenopodium quinoa und Catharanthus roseus vorkommt . Diese Verbindung wurde wegen ihrer verschiedenen biologischen Aktivitäten untersucht, darunter entzündungshemmende, antioxidative, antitumorale und zytoprotektive Eigenschaften .

Vorbereitungsmethoden

Alcesefolisid kann aus den oberirdischen Teilen von Astragalus monspessulanus subsp. monspessulanus isoliert werden. Der Isolierungsprozess beinhaltet die Verwendung von Lösungsmitteln wie Dimethylsulfoxid, Pyridin, Methanol und Ethanol . Die Verbindung wird dann mit Techniken wie Hochleistungsflüssigkeitschromatographie und Massenspektrometrie gereinigt .

Analyse Chemischer Reaktionen

Alcesefolisid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation und Reduktion. Es wurde beispielsweise gezeigt, dass es die Bildung von Malondialdehyd in mikrosomaler Inkubation mit Eisensulfat und Ascorbinsäure reduziert . Dies deutet auf seine potenzielle antioxidative Aktivität hin. Die Verbindung interagiert auch mit Enzymen wie Superoxiddismutase, Katalase, Glutathionperoxidase, Glutathionreduktase und Glutathion-S-Transferase .

Wissenschaftliche Forschungsanwendungen

Chemie: Es wird in Compound-Screening-Bibliotheken, Metabolomik und phytochemischer Forschung verwendet.

Biologie: Die Verbindung hat eine signifikante zytoprotektive Aktivität gezeigt, die der von Silymarin ähnelt.

Industrie: Es wird bei der Herstellung von Nutrazeutika und Naturprodukten verwendet.

Wirkmechanismus

Der Wirkmechanismus von Alcesefolisid beinhaltet die Hemmung von proinflammatorischen Zytokinen und reaktiven Sauerstoffspezies, was zu seinen entzündungshemmenden und antioxidativen Wirkungen führt . Die Verbindung induziert auch Apoptose in Krebszellen, was zu ihren Antitumorwirkungen führt . In Studien mit Ratten konnte gezeigt werden, dass Alcesefolisid die Aktivität von antioxidativen Enzymen normalisiert und oxidative Stressmarker wie Malondialdehyd und reduziertes Glutathion reduziert .

Wissenschaftliche Forschungsanwendungen

Hepatoprotective Effects

Research Findings:

Alcesefoliside has demonstrated significant hepatoprotective properties in various studies. A notable investigation utilized both in vitro and in vivo models to assess its effects on liver damage induced by carbon tetrachloride (CCl4). The study compared this compound with silybin, a well-known hepatoprotective agent. Results indicated that this compound significantly reduced malondialdehyde (MDA) levels, a marker of oxidative stress, suggesting its role in mitigating lipid peroxidation in liver microsomes .

Case Study:

In an experiment involving 36 rats, groups were treated with this compound at a dosage of 10 mg/kg for 21 days. The study found that pre-treatment with this compound before CCl4 exposure led to a marked decrease in serum and antioxidant enzyme activity changes compared to control groups .

Antioxidant Properties

Mechanism of Action:

this compound exhibits potent antioxidant activity by scavenging free radicals and enhancing the body's antioxidant defense mechanisms. In vitro studies have shown that it can effectively reduce oxidative stress markers in isolated rat hepatocytes subjected to tert-butylhydroperoxide-induced oxidative stress .

Comparative Analysis:

A comparative analysis of antioxidant activities revealed that while silybin showed slightly superior effects, this compound still presented significant protective capabilities against oxidative damage at various concentrations .

Neuroprotective Potential

In Vitro Studies:

Recent research has highlighted the neuroprotective effects of this compound against lipid peroxidation in neuronal cells. The compound has been shown to protect neurons from oxidative stress-induced damage, indicating its potential utility in treating neurodegenerative diseases .

Vascular Effects:

In studies assessing vascular contractility, this compound demonstrated a complex interaction with vascular smooth muscle. When combined with another flavonoid, mauritianin, at a concentration of 10 µM, it resulted in an increased response in vascular tone, suggesting potential implications for managing conditions related to vascular health and neuroprotection .

Summary of Applications

Wirkmechanismus

The mechanism of action of alcesefoliside involves the inhibition of pro-inflammatory cytokines and reactive oxygen species, resulting in its anti-inflammatory and antioxidant effects . The compound also induces apoptosis in cancer cells, leading to its antitumor effects . In studies involving rats, this compound has been shown to normalize the activity of antioxidant enzymes and reduce oxidative stress markers such as malondialdehyde and reduced glutathione .

Vergleich Mit ähnlichen Verbindungen

Alcesefolisid ähnelt anderen Flavonol-Tetraglykosiden wie Mauritianin, Quercetin-3-β-Robinobioside, Cosmosin, Apigenin-4'-O-Glucosid, Trifolin und Rutin . seine einzigartige Kombination von biologischen Aktivitäten, einschließlich seiner starken zytoprotektiven und antioxidativen Eigenschaften, unterscheidet es von diesen Verbindungen .

Biologische Aktivität

Alcesefoliside (AF), a rare flavonol tetraglycoside, is primarily derived from the plant Astragalus monspessulanus. This compound has garnered attention for its significant biological activities, particularly its hepatoprotective and antioxidant effects. This article reviews various studies that elucidate the mechanisms and efficacy of this compound in biological systems.

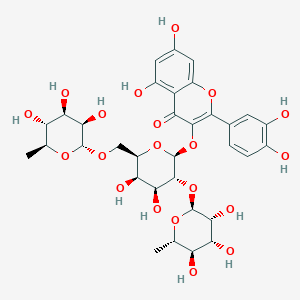

Chemical Structure

This compound is chemically characterized as quercetin-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside, which contributes to its unique biological properties.

In Vitro Studies

Research has demonstrated that AF exhibits protective effects against oxidative stress in liver cells. In a study involving isolated rat hepatocytes, AF showed cytoprotective activity against tert-butylhydroperoxide-induced oxidative stress. The presence of AF significantly reduced malondialdehyde (MDA) levels, a marker of lipid peroxidation, indicating its potential to mitigate oxidative damage .

In Vivo Studies

In vivo experiments using male Wistar rats challenged with carbon tetrachloride (CCl4) revealed that AF administration resulted in notable reductions in serum enzyme levels associated with liver damage. The following table summarizes the effects of AF compared to silymarin, a well-known hepatoprotective agent:

| Parameter | CCl4 Group | AF Treatment | Silymarin Treatment |

|---|---|---|---|

| ALT (U/L) | 53% increase | Significant decrease (p < 0.005) | Significant decrease |

| AST (U/L) | 65% increase | Significant decrease (p < 0.005) | Significant decrease |

| ALP (U/L) | 49% increase | Significant decrease (p < 0.005) | Significant decrease |

| GGT (U/L) | 39% increase | Significant decrease (p < 0.005) | Significant decrease |

The results indicate that AF effectively restores liver enzyme levels towards normalcy after CCl4-induced damage, comparable to the effects of silymarin .

Antioxidant Activity

AF's antioxidant properties have been evaluated through various models:

- Lipid Peroxidation Assays : In microsomal incubation studies, AF pre-treatment significantly reduced MDA production induced by iron sulfate/ascorbic acid (Fe2+/AA), demonstrating its capacity to inhibit lipid peroxidation .

- Antioxidant Enzyme Activity : The treatment with AF led to increased activities of key antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx), while also enhancing reduced glutathione (GSH) levels in liver tissues .

Neuroprotective Effects

AF has also been studied for its neuroprotective potential. In models of CCl4-induced encephalopathy, AF exhibited protective effects on neuronal cells, further supporting its role as a beneficial compound in oxidative stress-related conditions .

Case Studies and Clinical Relevance

While most studies have been conducted in vitro and in animal models, the implications of these findings suggest potential therapeutic applications for this compound in treating liver diseases and conditions associated with oxidative stress. Its ability to enhance antioxidant defenses and protect against hepatotoxic agents positions it as a candidate for further clinical exploration.

Eigenschaften

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O20/c1-9-19(38)23(42)26(45)31(48-9)47-8-17-21(40)25(44)30(53-32-27(46)24(43)20(39)10(2)49-32)33(51-17)52-29-22(41)18-15(37)6-12(34)7-16(18)50-28(29)11-3-4-13(35)14(36)5-11/h3-7,9-10,17,19-21,23-27,30-40,42-46H,8H2,1-2H3/t9-,10-,17+,19-,20-,21-,23+,24+,25-,26+,27+,30+,31+,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNBJSRIYRDSLB-MIORVHIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary biological activity reported for alcesefoliside?

A1: this compound has demonstrated significant antioxidant and hepatoprotective properties. In vitro studies revealed its ability to reduce malondialdehyde (MDA) production induced by iron sulphate/ascorbic acid in rat liver microsomes. [] Similar protective effects were observed in vivo, where pre-treatment and curative treatment with this compound normalized antioxidant enzyme activity, reduced MDA levels, and restored reduced glutathione (GSH) levels in a rat model of carbon tetrachloride-induced liver damage. []

Q2: Besides hepatoprotection, are there other potential therapeutic benefits of this compound?

A2: Research suggests that this compound may offer neuroprotective benefits. Studies in rats have shown that pre-treatment with this compound can protect against carbon tetrachloride-induced brain injury. [] This protective effect is linked to the normalization of antioxidant enzyme activity and a reduction in oxidative stress markers. [] Additionally, this compound, in combination with another flavonoid, mauritianin, has been shown to influence the contractility of the basilar artery in vitro, suggesting potential applications in neurodegenerative disease therapies. []

Q3: What is the chemical structure of this compound?

A3: this compound is a flavonol triglycoside. Its structure consists of a quercetin aglycone with a tri-saccharide moiety attached at the 3-position. This tri-saccharide is composed of two rhamnose units and one galactose unit. [, ]

Q4: Where is this compound found naturally?

A4: this compound has been isolated from several plant species, notably within the Astragalus genus. It has been found in the overground parts of Astragalus monspessulanus [, ], Astragalus hamosus [, ], and Astragalus corniculatus []. Additionally, this compound was identified in the leaves of Rubus alceaefolius Poir for the first time. []

Q5: Are there any in vitro studies demonstrating the cytoprotective potential of this compound?

A5: Yes, this compound exhibited significant cytoprotective activity against t-BuOOH-induced oxidative stress in isolated rat hepatocytes. [] This protective effect was comparable to that of silymarin, a known hepatoprotective agent. []

Q6: Has the presence of this compound been investigated in other Astragalus species?

A6: Yes, researchers have explored the presence of this compound in various Astragalus species using advanced analytical techniques like UHPLC-HRESIMS. Studies have identified this compound in Astragalus glycyphylloides, Astragalus onobrychis var. chlorocarpus and Astragalus cicer for the first time. []

Q7: Are there any known analytical methods for detecting and quantifying this compound?

A7: Ultra-high performance liquid chromatography coupled with high-resolution electrospray ionization mass spectrometry (UHPLC-HRESIMS) has been successfully employed for both qualitative and quantitative analysis of this compound in plant extracts. [, , ] This technique allows for sensitive detection and accurate quantification of the compound.

Q8: What are the potential future directions for research on this compound?

A8: Future research could focus on:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.